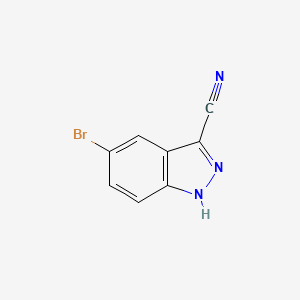

5-bromo-1H-indazole-3-carbonitrile

Übersicht

Beschreibung

5-Bromo-1H-indazole-3-carbonitrile is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a cyano group at the 3-position of the indazole ring. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with indazole or its derivatives as starting materials.

Halogenation: Bromination of indazole at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, in an acidic medium.

Reduction: LiAlH₄, H₂ with a palladium catalyst.

Substitution: Alkyl halides, amines, in the presence of a base.

Major Products Formed:

Oxidation: Indazole-3-carboxylic acid derivatives.

Reduction: 5-bromo-1H-indazole-3-amine.

Substitution: Alkylated or aminated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

5-Bromo-1H-indazole-3-carbonitrile serves as an essential intermediate in the synthesis of pharmaceuticals, particularly in developing anti-cancer agents. Its structure allows it to inhibit specific cancer cell pathways, making it a valuable compound for researchers focused on cancer treatment. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory effects on tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anti-Cancer Compounds

A notable case study involved the synthesis of novel indazole derivatives from this compound, which demonstrated enhanced anti-cancer activity compared to existing treatments. These derivatives were tested against various cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its ability to target specific pests while minimizing environmental impact is particularly noteworthy. Research indicates that compounds derived from this indazole can effectively control pest populations without the detrimental effects associated with traditional agrochemicals .

Case Study: Pesticide Formulation

A study highlighted the efficacy of a pesticide formulated with derivatives of this compound against common agricultural pests. The formulation showed a reduction in pest populations by over 70% within two weeks of application, demonstrating its potential as a sustainable agricultural solution .

Insights into Biological Mechanisms

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. This application enables researchers to gain insights into biological processes and identify potential therapeutic targets .

Case Study: Enzyme Inhibition Studies

Research involving this compound has demonstrated its ability to inhibit specific enzymes linked to various diseases. For example, a study showed that certain derivatives could inhibit kinases involved in cancer progression, providing a pathway for developing targeted therapies .

Analytical Chemistry

Reference Standard Usage

this compound is utilized as a reference standard in analytical methods. This application ensures accurate detection and quantification of related compounds in various samples, which is crucial for both research and quality control in pharmaceutical manufacturing .

Wirkmechanismus

The mechanism by which 5-bromo-1H-indazole-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-1H-indazole-5-carbonitrile: Similar structure but with different positions of bromine and cyano groups.

5-Bromo-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of a cyano group.

Uniqueness: 5-Bromo-1H-indazole-3-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Biologische Aktivität

5-Bromo-1H-indazole-3-carbonitrile (C₈H₄BrN₃) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the indazole ring and a carbonitrile group at the 3-position. Its molecular weight is approximately 222.04 g/mol, which contributes to its unique reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific cancer cell pathways, making it a candidate for further development as an anticancer agent. For instance, studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 8.0 | Cell cycle arrest |

| HCT116 (Colon) | 15.0 | Inhibition of growth |

Data sourced from various studies on indazole derivatives.

Antimicrobial Activity

This compound also shows promising antimicrobial properties. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibits bactericidal effects, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 62.5 | Bactericidal |

| Escherichia coli | 125 | Bacteriostatic |

| Klebsiella pneumoniae | 15.6 | Bactericidal |

Data derived from comparative studies on antimicrobial efficacy.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Protein Synthesis : The compound disrupts protein synthesis pathways in bacteria, leading to cell death.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways that result in programmed cell death.

- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer : In vivo studies using MCF-7 xenograft models showed a significant reduction in tumor size following treatment with the compound at doses of 10 mg/kg body weight.

- Antibacterial Efficacy : A study reported that treatment with this compound significantly reduced bacterial load in infected mice models, demonstrating its potential for therapeutic use against bacterial infections.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing brominated indazoles as starting materials.

- Cyclization Reactions : Employing carbonitrile precursors under specific conditions to form the indazole ring.

Applications

The compound is not only significant in pharmaceutical development but also finds applications in:

- Agricultural Chemistry : As an intermediate in developing agrochemicals.

- Material Science : In creating polymers and coatings with enhanced properties.

- Biochemical Research : For studying enzyme inhibition and receptor interactions.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction replaces the bromine atom with aryl/heteroaryl groups for structural diversification.

Example Reaction

5-Bromo-1H-indazole-3-carbonitrile reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki conditions:

Conditions :

-

Catalyst: PdCl₂(dppf) (0.05 equiv)

-

Base: K₃PO₄ (3 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1)

-

Temperature: 90°C, 16 h

Yield : 20.8% boronic ester product.

Applications :

Carbonylation Reactions

The bromine atom undergoes carbonylation to form ester derivatives.

Example Reaction :

Under CO pressure (80 psi):

Conditions :

-

Catalyst: PdCl₂(dppf)

-

Base: NaOAc

-

Solvent: MeOH/DMF

-

Temperature: 80°C, 16 h

Yield : 68% methyl 3-cyano-1H-indazole-5-carboxylate .

| Parameter | Value |

|---|---|

| Catalyst Loading | 16 mol% |

| Pressure | 5.5 atm CO |

| Reaction Time | 16 h |

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitution reactions.

Example Reaction :

Reaction with methyl magnesium bromide:

Conditions :

-

Reagent: MeMgBr (3 equiv)

-

Solvent: THF, 0°C → rt

-

Time: 16 h

Product : 1-(5-Bromo-1H-indazol-3-yl)ethan-1-one

Yield : 37.1% .

Acid-Mediated Transformations

The nitrile group undergoes hydrolysis or rearrangement under acidic conditions.

Hydrolysis to Carboxamide :

Conditions :

Cyclization :

Treatment with H₂SO₄ induces ring expansion to indole derivatives.

Comparative Reaction Efficiency

| Reaction Type | Catalyst/Reagent | Yield (%) | Key Limitation |

|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf) | 20.8 | Moderate yield |

| Carbonylation | PdCl₂(dppf) | 68 | High CO pressure required |

| Grignard Addition | MeMgBr | 37.1 | Sensitivity to moisture |

| Acid Hydrolysis | H₂SO₄/TFA | N/A* | Harsh conditions, side products |

*Yield not reported in available literature .

Mechanistic Insights

-

Suzuki Coupling : Oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with boronic acid and reductive elimination .

-

Carbonylation : Pd-mediated CO insertion into the C–Br bond, forming acylpalladium intermediates .

-

Nitrile Hydrolysis : Protonation of nitrile followed by nucleophilic water attack, stabilized by acidic media .

This compound’s reactivity profile highlights its utility in synthesizing complex heterocycles for pharmaceutical and materials science applications. Experimental optimization (e.g., catalyst selection, solvent systems) remains critical for improving yields in cross-coupling reactions .

Eigenschaften

IUPAC Name |

5-bromo-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIULWQLXNFSZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646569 | |

| Record name | 5-Bromo-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201227-39-6 | |

| Record name | 5-Bromo-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-indazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.